

YL-0919: A Novel Modulator of Neuroplasticity via the BDNF-mTOR Pathway

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hypidone hydrochloride (YL-0919) is a novel multimodal serotonergic agent with demonstrated rapid-acting antidepressant, anxiolytic, and pro-cognitive effects in preclinical models. This technical guide synthesizes the current understanding of YL-0919's mechanism of action, focusing on its significant influence on neuroplasticity through the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) signaling pathway. Preclinical evidence indicates that YL-0919 enhances synaptic plasticity in key brain regions, such as the prefrontal cortex (PFC) and hippocampus, by upregulating BDNF and activating the mTOR cascade. This guide provides a comprehensive overview of the experimental data, detailed methodologies from key studies, and a visual representation of the involved signaling pathways to support further research and development of YL-0919 as a potential therapeutic for neuropsychiatric disorders.

Introduction

YL-0919 is a novel psychoactive compound characterized by its unique triple-action mechanism as a selective serotonin (5-HT) reuptake inhibitor, a 5-HT1A receptor partial agonist, and a 5-HT6 receptor full agonist.[1][2] This profile contributes to its promising therapeutic potential for conditions like post-traumatic stress disorder (PTSD) and major depressive disorder.[1][2] A growing body of evidence highlights the compound's ability to induce neuroplastic changes, which are believed to underlie its therapeutic efficacy.[3][4]



Central to this mechanism is the activation of the BDNF-mTOR signaling pathway, a critical regulator of protein synthesis, synaptic function, and neuronal survival.[5][6]

Effects of YL-0919 on Neuroplasticity and Synaptic Proteins

YL-0919 has been shown to reverse deficits in neuroplasticity and synaptic protein expression in animal models of stress and depression.[1][5] Chronic administration of YL-0919 leads to significant improvements in dendritic complexity and spine density in the pyramidal neurons of the prefrontal cortex.[1][7] These structural changes are accompanied by an increased expression of key synaptic proteins.

Table 1: Effects of YL-0919 on Synaptic Protein and BDNF Expression



Protein/F actor	Brain Region	Animal Model	YL-0919 Dosage	Duration	Outcome	Citation
Synapsin I	Prefrontal Cortex	Inescapabl e Foot Shock (Mouse)	1.25 & 2.5 mg/kg	Repeated	Reversed decreased expression	[1][2]
GluA1	Prefrontal Cortex	Inescapabl e Foot Shock (Mouse)	1.25 & 2.5 mg/kg	Repeated	Reversed decreased expression	[1][2]
BDNF	Prefrontal Cortex	Inescapabl e Foot Shock (Mouse)	1.25 & 2.5 mg/kg	Repeated	Reversed decreased expression	[1][2]
PSD95	Hippocamp us	Chronic Unpredicta ble Stress (Rat)	2.5 mg/kg	5 days	Significantl y enhanced expression	[5]
Synapsin I	Hippocamp us	Chronic Unpredicta ble Stress (Rat)	2.5 mg/kg	5 days	Significantl y enhanced expression	[5]
BDNF	Hippocamp us	Chronic Unpredicta ble Stress (Rat)	2.5 mg/kg	5 days	Significantl y enhanced expression	[5]
BDNF	Medial Prefrontal Cortex	Corticoster one- Exposed (Rat)	2.5 & 5 mg/kg	6 days	Increased expression	[3]
PSD95	Medial Prefrontal Cortex	Corticoster one-	2.5 & 5 mg/kg	6 days	Increased expression	[3]



		Exposed (Rat)				
Synapsin I	Medial Prefrontal Cortex	Corticoster one- Exposed (Rat)	2.5 & 5 mg/kg	6 days	Increased expression	[3]

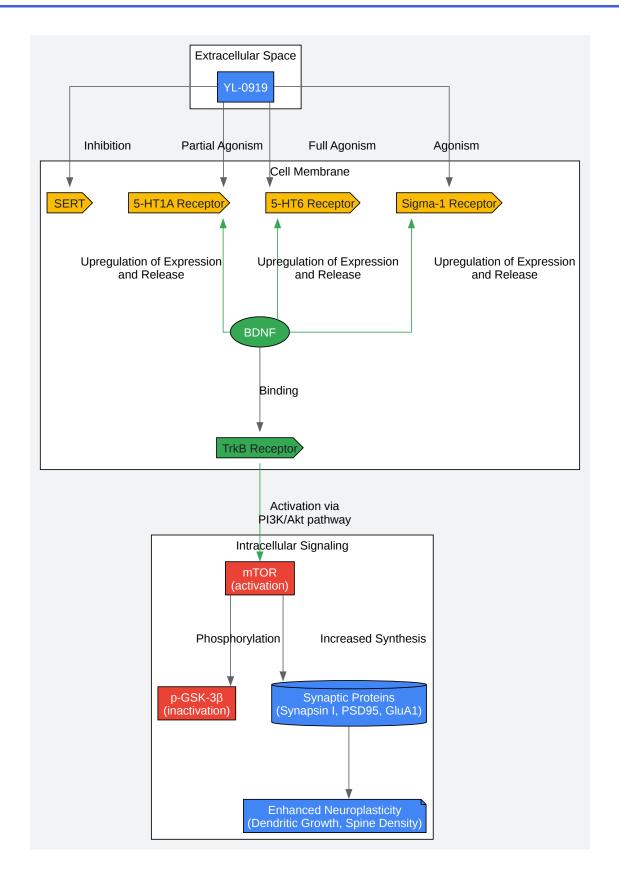
The BDNF-mTOR Signaling Pathway in YL-0919's Mechanism of Action

The neuroplastic effects of YL-0919 are intricately linked to the activation of the BDNF-mTOR signaling pathway.[3][4] BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity.[8][9] Upon binding to its receptor, TrkB, BDNF can initiate downstream signaling cascades, including the PI3K-Akt-mTOR pathway.[10] The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and protein synthesis.[6][11]

Studies have demonstrated that YL-0919 treatment leads to an increase in the phosphorylation of mTOR (p-mTOR), indicating its activation.[5][11] Furthermore, the antidepressant-like effects of YL-0919 can be blocked by the administration of rapamycin, a specific mTOR inhibitor, confirming the critical role of this pathway.[5] YL-0919 also increases the phosphorylation of glycogen synthase kinase 3 beta (GSK-3 β), another downstream effector in this pathway that is implicated in learning, memory, and mood regulation.[11]

Below is a diagram illustrating the proposed signaling pathway influenced by YL-0919.





Click to download full resolution via product page

Caption: Proposed signaling pathway of YL-0919's action on neuroplasticity.



Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of YL-0919.

Animal Models

- Chronic Unpredictable Stress (CUS) in Rats: Male Sprague-Dawley rats are subjected to a series of unpredictable stressors over several weeks to induce depressive-like behaviors.[5]
 [12]
- Inescapable Foot Shock (IFS) in Mice: Mice are exposed to inescapable electric foot shocks to model PTSD-like behaviors.[1][2]
- Corticosterone (CORT)-Exposed Rats: Rats are administered corticosterone to induce a state of hypercortisolemia, mimicking a physiological consequence of stress.[3]

Drug Administration

YL-0919 is typically dissolved in distilled water and administered via intragastric gavage (i.g.). [1][2] Dosages in rodent studies have ranged from 0.625 mg/kg to 5 mg/kg.[1][3][5][13] For comparison, other antidepressants such as fluoxetine and sertraline are often used as positive controls.[2][5]

Behavioral Assays

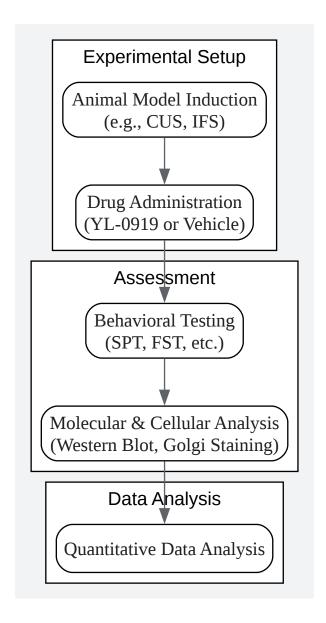
- Sucrose Preference Test (SPT): Measures anhedonia, a core symptom of depression, by assessing the preference for a sweetened solution over plain water.[5]
- Forced Swim Test (FST) and Tail Suspension Test (TST): Assess behavioral despair by measuring the immobility time of rodents in an inescapable situation.[4][5]
- Novelty-Suppressed Feeding Test (NSFT): Measures anxiety-like behavior by assessing the latency to eat in a novel and potentially threatening environment.[5][12]
- Contextual Fear Conditioning: Evaluates fear memory by measuring freezing behavior in an environment previously associated with an aversive stimulus.[1][2]



Molecular and Cellular Analyses

- Western Blotting: Used to quantify the expression levels of proteins such as BDNF, PSD95, synapsin I, p-mTOR, and p-GSK-3β in brain tissue homogenates from the PFC and hippocampus.[5][7]
- Golgi Staining: A histological technique used to visualize the morphology of neurons, allowing for the analysis of dendritic length, branching, and spine density.[1][7]
- Immunofluorescence: Employed to visualize and quantify the co-localization of proteins, such as NeuN (a marker for mature neurons) and BDNF, in specific brain regions.[14]

The experimental workflow for a typical preclinical study of YL-0919 is depicted below.





Click to download full resolution via product page

Caption: A generalized experimental workflow for preclinical studies of YL-0919.

Conclusion and Future Directions

The available evidence strongly suggests that YL-0919 promotes neuroplasticity by activating the BDNF-mTOR signaling pathway. This mechanism likely underlies its rapid and robust antidepressant and anxiolytic effects observed in preclinical models. For drug development professionals, these findings position YL-0919 as a promising candidate for the treatment of neuropsychiatric disorders characterized by synaptic deficits and impaired neuroplasticity.

Future research should aim to further elucidate the downstream targets of the mTOR pathway that are modulated by YL-0919. Investigating the specific contributions of the 5-HT1A, 5-HT6, and sigma-1 receptor agonism to the activation of this pathway will provide a more complete understanding of its multimodal action. Additionally, clinical trials are necessary to translate these promising preclinical findings to human populations.[4][15] The development of biomarkers related to the BDNF-mTOR pathway could also aid in monitoring treatment response and patient stratification in future clinical studies.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Anti-PTSD Effects of Hypidone Hydrochloride (YL-0919): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-PTSD Effects of Hypidone Hydrochloride (YL-0919): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist [frontiersin.org]
- 3. researchgate.net [researchgate.net]

Foundational & Exploratory





- 4. The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (YL-0919) in mice PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypidone Hydrochloride (YL-0919) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure PMC [pmc.ncbi.nlm.nih.gov]
- 6. BDNF Activates mTOR to Regulate GluR1 Expression Required for Memory Formation | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Neuronal plasticity and neurotrophic factors in drug responses PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of hippocampal plasticity-related gene expression by sleep deprivation in rats
 PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of BDNF-mTORC1 Signaling Pathway in Female Depression PMC [pmc.ncbi.nlm.nih.gov]
- 11. New monoamine antidepressant, hypidone hydrochloride (YL-0919), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism PMC [pmc.ncbi.nlm.nih.gov]
- 12. YL-0919, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. New monoamine antidepressant, hypidone hydrochloride (YL-0919), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AKT/mTOR/BDNF pathway mediates the antidepressant-like effects of NAc-DBS in a mouse model of depression PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YL-0919: A Novel Modulator of Neuroplasticity via the BDNF-mTOR Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583647#yl-0919-s-influence-on-neuroplasticity-and-the-bdnf-mtor-pathway]

Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com